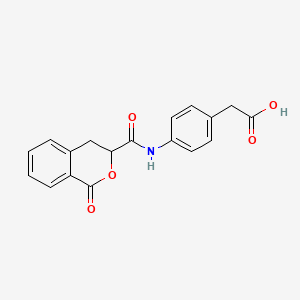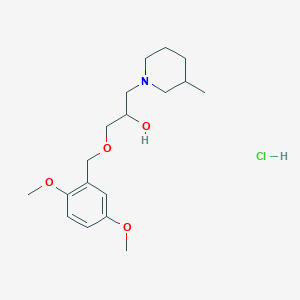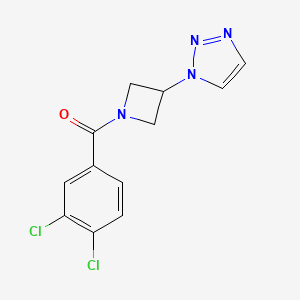
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide, also known as HMTMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMTMC belongs to the family of thiophene compounds and is synthesized using a multi-step process involving various chemical reactions.
Applications De Recherche Scientifique
Radiosensitizers and Cytotoxins
A study on the synthesis of a series of nitrothiophenes with basic or electrophilic substituents evaluated their potential as radiosensitizers and bioreductively activated cytotoxins. This research provides a foundation for understanding how thiophene derivatives can be designed for therapeutic applications, particularly in enhancing the effectiveness of radiotherapy in hypoxic tumors (Threadgill et al., 1991).
Antipathogenic Activity
Another study focused on the antipathogenic activity of new thiourea derivatives, including various acylthioureas with thiophene moieties, demonstrated significant activity against bacterial strains capable of forming biofilms. This research highlights the potential of thiophene derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Electrochromic Applications
Research into the synthesis of chiral L-leucine grafted poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives showcased their excellent electrochromic performances. This demonstrates the versatility of thiophene derivatives in electrochromic devices, optical displays, and chiral recognition applications (Hu et al., 2014).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-8-4-9(16-5-8)10(13)12-6-11(2,14)7-15-3/h4-5,14H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSDLQWLSHOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)

![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)



![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)


![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)
![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)
![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)